molecular formula C15H18ClN3O B1299419 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide CAS No. 899704-29-1

2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide

Cat. No. B1299419
CAS RN: 899704-29-1
M. Wt: 291.77 g/mol
InChI Key: YPCVIYNVTHOFDS-UHFFFAOYSA-N
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Description

The compound "2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide" is a chemically synthesized molecule that is likely to have a complex structure involving chloro and acetamide functional groups, as well as a pyrazole ring substituted with dimethyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help us infer some aspects of its molecular behavior and properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl group and an amine. For instance, the synthesis of N-(5-chloro-2-hydroxy-phenyl)-acetamide involves the reaction of a chlorinated phenol with an acyl chloride or acetic anhydride in the presence of a base . Similar methods could be applied to synthesize the compound , with the appropriate substitutions on the phenyl and pyrazole rings.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of N-H and C=O groups that can participate in hydrogen bonding. The crystal structure analysis of similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, reveals that these molecules can form strong C-H⋯O and N-H⋯O intermolecular interactions, which can lead to the formation of complex molecular networks in the solid state . The presence of substituents like chloro, methyl, and pyrazole rings can influence the overall geometry and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, primarily at the amide functional group. These reactions can include nucleophilic acyl substitution, where the amide can react with nucleophiles to form substituted amides or other derivatives. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can affect the reactivity of the amide group. The chloro and methyl substituents in the compound of interest may also participate in reactions such as halogenation, oxidation, or electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical properties of acetamide derivatives, such as melting points and solubility, can be influenced by the molecular structure and the nature of intermolecular interactions. For example, the melting point of a compound can be raised due to strong hydrogen bonding within the crystal lattice . The chemical properties, such as acidity or basicity, can be affected by the substituents on the aromatic rings and the electronic effects they exert on the amide group. The presence of a pyrazole ring and dimethyl groups in the compound of interest suggests that it may have unique electronic properties that could be explored through computational methods like Density Functional Theory (DFT) calculations, as demonstrated for similar compounds .

Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Synthesis and Biological Activities : Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole heterocycles, including compounds related to 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide, involves methods such as condensation followed by cyclization, offering valuable strategies for designing more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Chemical Use and Environmental Impact : Research on synthetic compounds, including pyrazole derivatives, has explored their use in combating plant diseases and their structure-activity relationships for pharmacophore site predictions. These compounds show potential in antifungal applications and provide insight into drug-target interactions, which can inform the development of targeted molecules against specific pathogens (Kaddouri et al., 2022).

Advanced Oxidation Processes : In the context of environmental science, advanced oxidation processes (AOPs) are employed to degrade recalcitrant compounds, including pharmaceuticals like acetaminophen. Studies on AOPs provide insights into degradation pathways, by-products, and the biotoxicity of these compounds, highlighting the need for effective degradation strategies to mitigate environmental impact (Qutob et al., 2022).

Enzyme Inhibition Studies : The selectivity and potency of chemical inhibitors against various Cytochrome P450 (CYP) isoforms in human liver microsomes are crucial for understanding drug metabolism and predicting drug-drug interactions. Research in this area helps in identifying selective inhibitors for specific CYP isoforms, which is vital for pharmacological studies and the development of therapeutic drugs (Khojasteh et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Unfortunately, without more information, it’s difficult to predict the mechanism of action for this compound .

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on drug development and clinical trials .

properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-9-5-6-13(7-10(9)2)19-12(4)15(11(3)18-19)17-14(20)8-16/h5-7H,8H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCVIYNVTHOFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide

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